molecular formula C16H18N2O4S B3011336 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034324-26-8

4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B3011336
CAS No.: 2034324-26-8
M. Wt: 334.39
InChI Key: XNZLJHNBJQCZKF-UHFFFAOYSA-N
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Description

4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring linked to a pyrrolidine ring via an ether bond. The compound also contains a methoxyphenylsulfonyl group attached to the pyrrolidine ring. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Attachment of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like triethylamine.

    Coupling with Pyridine: The final step involves the coupling of the pyrrolidine intermediate with a pyridine derivative. This can be achieved through nucleophilic substitution reactions, where the pyrrolidine oxygen acts as a nucleophile attacking an electrophilic pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)pyridine: Lacks the methoxyphenylsulfonyl group, resulting in different chemical properties and biological activities.

    4-(Methoxyphenyl)pyridine:

    4-(Pyrrolidin-3-yloxy)pyridine: Similar structure but without the methoxyphenylsulfonyl group, leading to variations in its chemical behavior.

Uniqueness

4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to the presence of both the methoxyphenylsulfonyl group and the pyrrolidine ring. This combination imparts specific steric and electronic properties, enhancing its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-21-13-2-4-16(5-3-13)23(19,20)18-11-8-15(12-18)22-14-6-9-17-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLJHNBJQCZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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